BenchChemオンラインストアへようこそ!

Maxacalcitol

Dermatology Psoriasis Keratinocyte Biology

Maxacalcitol delivers ~10x greater anti-proliferative potency vs. calcipotriol and a 9% higher response rate (55% vs. 46%) in psoriasis, backed by 400–500x lower DBP binding vs. calcitriol for VDR activation with minimal hypercalcemia risk. In pancreatic cancer xenografts, it achieves superior tumor inhibition without calcemic liability. The 22-oxa modification defines its rapid-clearance profile—not interchangeable with other VDR agonists. Choose data-backed differentiation.

Molecular Formula C26H42O4
Molecular Weight 418.6 g/mol
CAS No. 103909-75-7
Cat. No. B1676222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaxacalcitol
CAS103909-75-7
SynonymsMaxacalcitol;  Maxacalcitriol;  22-Oxacalcitriol;  MC 1275;  OCT;  Prezios;  Sch 209579;  alpha,25-Dihydroxy-22-oxavitamin D3;  22-Oxa-1,25-dihydroxyvitamin D3.
Molecular FormulaC26H42O4
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESCC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O
InChIInChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9-/t18-,21+,22+,23-,24-,26+/m0/s1
InChIKeyDTXXSJZBSTYZKE-ZDQKKZTESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Maxacalcitol (CAS 103909-75-7) – A Synthetic Vitamin D3 Analog for Targeted Research and Therapeutic Applications


Maxacalcitol (22-Oxacalcitriol, OCT) is a synthetic, orally active vitamin D3 analog and selective vitamin D receptor (VDR) agonist [1]. It is distinguished from the endogenous hormone calcitriol (1,25-dihydroxyvitamin D3) by the substitution of a carbon atom with an oxygen at the 22-position in its side chain, classifying it as a 22-oxa analog [1]. This structural modification confers a unique pharmacological profile, specifically a retention of antiproliferative and immunomodulatory activities with a significantly reduced calcemic effect compared to calcitriol, which underpins its research and clinical use in dermatology and nephrology [1][2]. Maxacalcitol is marketed as an ointment for psoriasis and as an injectable formulation for secondary hyperparathyroidism (SHPT) [1].

Maxacalcitol: Why Interchangeability with Other Vitamin D3 Analogs is Not Scientifically Justified


Although maxacalcitol belongs to the class of vitamin D receptor agonists (VDRAs), it cannot be considered a generic substitute for other analogs like calcipotriol, tacalcitol, or paricalcitol. Substitution is not scientifically valid due to distinct and quantifiable differences in their molecular structures that drive divergent pharmacodynamics and pharmacokinetics. For instance, the 22-oxa modification in maxacalcitol results in a 400- to 500-fold lower affinity for the serum vitamin D binding protein (DBP) compared to calcitriol, a key factor in its rapid clearance and low calcemic liability [1]. In contrast, other analogs achieve their selectivity through different structural alterations. The following quantitative evidence establishes that maxacalcitol possesses unique, measurable attributes that directly impact its research utility and clinical application, precluding simple interchange.

Quantitative Differentiation of Maxacalcitol: Head-to-Head Data vs. Key Comparators


In Vitro Antiproliferative Potency: Maxacalcitol vs. Calcipotriol and Tacalcitol in Human Keratinocytes

In a direct comparative in vitro study, maxacalcitol demonstrated approximately 10 times greater efficacy at suppressing the proliferation of human keratinocytes compared to both calcipotriol and tacalcitol [1].

Dermatology Psoriasis Keratinocyte Biology Antiproliferative

Clinical Efficacy in Psoriasis: Maxacalcitol 25 µg/g vs. Calcipotriol 50 µg/g

A double-blind, randomized clinical trial compared the efficacy of once-daily maxacalcitol ointment (at multiple concentrations) to a once-daily calcipotriol 50 µg/g ointment in patients with plaque psoriasis [1]. Maxacalcitol at 25 µg/g achieved a 'marked improvement or clearance' rate in 55% of subjects, compared favorably to 46% for calcipotriol 50 µg/g [1]. Investigators' side preference assessment rated 25 µg/g maxacalcitol as significantly more effective than calcipotriol (P < 0.05) [1].

Dermatology Psoriasis Clinical Trial Topical Therapy

In Vivo Anti-Tumor Efficacy and Safety: Maxacalcitol vs. Calcitriol in a Pancreatic Cancer Xenograft Model

In a comparative study using a pancreatic cancer xenograft model, maxacalcitol inhibited the growth of BxPC-3 tumors more significantly than calcitriol, and crucially, this was achieved without inducing hypercalcemia [1].

Oncology Pancreatic Cancer Xenograft In Vivo Calcemic Activity

Comparative Efficacy in Secondary Hyperparathyroidism: Maxacalcitol vs. Paricalcitol

A Phase 3 clinical trial compared intravenous maxacalcitol and paricalcitol in 255 Japanese hemodialysis patients with SHPT [1]. The primary endpoint, achieving target iPTH levels in the last 3 weeks without hypercalcemia, was met by 30.5% of patients in the maxacalcitol group versus 27.7% in the paricalcitol group [1]. The study failed to demonstrate non-inferiority of paricalcitol vs. maxacalcitol based on a pre-specified margin, indicating that the efficacy of maxacalcitol was not shown to be less than that of paricalcitol [1].

Nephrology Secondary Hyperparathyroidism SHPT VDR Agonist Clinical Trial

Vitamin D Binding Protein (DBP) Affinity: Maxacalcitol vs. Calcitriol

Maxacalcitol exhibits a significantly lower binding affinity for the vitamin D binding protein (DBP) in circulation compared to calcitriol. Its affinity is reported to be 400 to 500 times less than that of calcitriol . This difference in DBP affinity is a primary mechanism attributed to its rapid clearance and limited calcemic activity [1].

Pharmacokinetics DBP Affinity Calcemic Effect Vitamin D Analog

High-Impact Application Scenarios for Maxacalcitol Based on Verifiable Differentiation


Topical Psoriasis Therapy: Leveraging Superior In Vitro Potency and Clinical Efficacy

For research into topical dermatological agents, maxacalcitol's ~10x greater in vitro potency against keratinocyte proliferation compared to calcipotriol and tacalcitol [1] and its 9-percentage-point higher clinical response rate (55% vs. 46% for calcipotriol) in a head-to-head trial [2] make it a differentiated and valuable compound. Its selection is justified for studies aiming to maximize antiproliferative effects at lower drug concentrations, a key factor in optimizing topical formulations and minimizing potential local irritation.

Systemic Therapy for Secondary Hyperparathyroidism (SHPT) with a Favorable Calcemic Profile

In nephrology research and clinical settings focused on SHPT, maxacalcitol's efficacy profile is supported by a Phase 3 trial where it achieved target iPTH control in 30.5% of patients without hypercalcemia [3]. The mechanistic basis for its safety, a 400-500 fold lower DBP binding affinity leading to rapid clearance and a limited calcemic effect [4], is a quantifiable differentiator from calcitriol. This makes maxacalcitol a preferred choice for investigations where long-term VDR activation is required but hypercalcemia is a significant risk.

Oncology Research: Investigating VDR-Mediated Anti-Tumor Activity Without Calcemic Toxicity

For oncology research programs exploring VDR agonists, maxacalcitol offers a unique advantage validated by direct in vivo comparison. In a pancreatic cancer xenograft model, it demonstrated significantly greater tumor growth inhibition than calcitriol, without inducing the hypercalcemia that often limits calcitriol's therapeutic window [5]. This established profile makes maxacalcitol a superior tool compound for studying VDR-mediated anticancer mechanisms and a more viable candidate for developing novel anti-cancer strategies where avoiding calcium-related side effects is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Maxacalcitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.